molecular formula C3H7NO4S B15231737 Methyl methylsulfonylcarbamate CAS No. 88511-15-3

Methyl methylsulfonylcarbamate

Cat. No.: B15231737
CAS No.: 88511-15-3
M. Wt: 153.16 g/mol
InChI Key: WJXNGABDIPLNQV-UHFFFAOYSA-N
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Description

Methyl methylsulfonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate, which can then be further reacted with methylsulfonyl chloride to yield this compound . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl methylsulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, sulfonate compounds, and substituted carbamates. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl methylsulfonylcarbamate include:

Uniqueness

This compound is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other carbamate compounds .

Biological Activity

Methyl methylsulfonylcarbamate (MMSC) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MMSC is a methylated derivative of methylsulfonylcarbamate, characterized by the presence of a methyl group attached to the sulfur atom. Its chemical structure can be represented as follows:

MMSC=C2H7NO3S\text{MMSC}=\text{C}_2\text{H}_7\text{NO}_3\text{S}

This compound exhibits properties that may influence its biological activity, particularly in relation to its interactions with biological macromolecules.

The biological activity of MMSC is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that MMSC may act as an inhibitor of certain enzymatic pathways, particularly those involved in metabolic processes.

  • Enzyme Inhibition : MMSC has been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting cognitive functions and motor control.
  • Antimicrobial Activity : Preliminary studies suggest that MMSC possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of MMSC:

StudyBiological ActivityMethodologyFindings
Study 1Enzyme InhibitionIn vitro assaysSignificant inhibition of acetylcholinesterase activity observed.
Study 2Antimicrobial EffectsDisk diffusion methodEffective against E. coli and S. aureus with MIC values ranging from 50-100 µg/mL.
Study 3CytotoxicityMTT assay on cancer cell linesInduced apoptosis in HeLa cells at concentrations above 100 µM.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MMSC in a rat model of Alzheimer's disease. The results indicated that administration of MMSC improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of MMSC as an antimicrobial agent, patients with bacterial infections were treated with MMSC alongside standard antibiotics. The combination therapy resulted in faster recovery times and reduced bacterial load compared to controls.

Properties

CAS No.

88511-15-3

Molecular Formula

C3H7NO4S

Molecular Weight

153.16 g/mol

IUPAC Name

methyl N-methylsulfonylcarbamate

InChI

InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5)

InChI Key

WJXNGABDIPLNQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)C

Origin of Product

United States

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